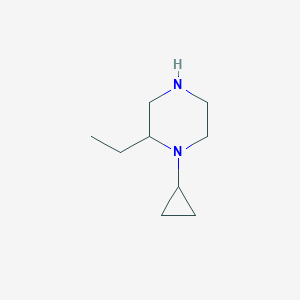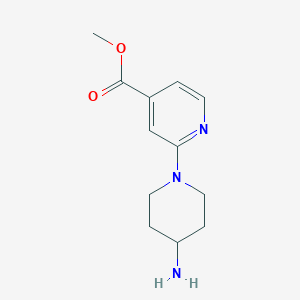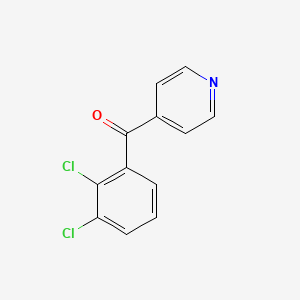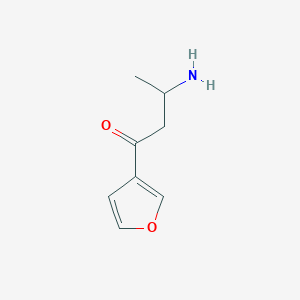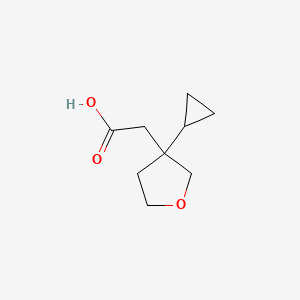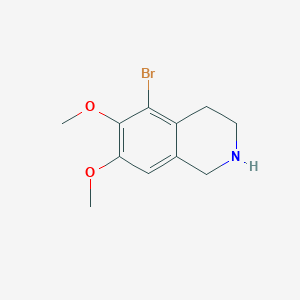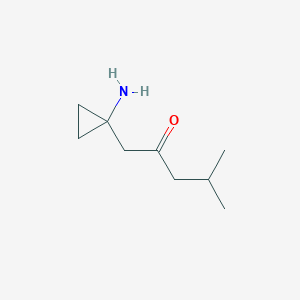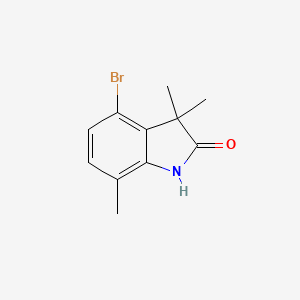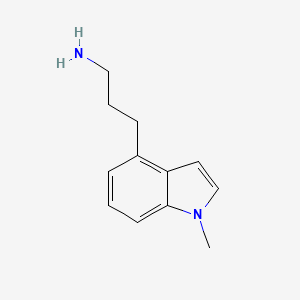
3-(1-Methyl-1H-indol-4-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methyl-1H-indol-4-yl)propan-1-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features an indole ring system substituted with a methyl group at the nitrogen atom and a propan-1-amine chain at the 4-position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-indol-4-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring system. The resulting indole can then be functionalized to introduce the propan-1-amine chain.
-
Fischer Indole Synthesis
Starting Materials: Phenylhydrazine, aldehyde or ketone
Reaction Conditions: Acidic conditions (e.g., methanesulfonic acid), reflux in methanol
Steps: Formation of the indole ring, followed by functionalization to introduce the propan-1-amine chain
-
Functionalization
Starting Materials: Indole derivative, propan-1-amine
Reaction Conditions: Various reagents and catalysts (e.g., palladium-catalyzed coupling reactions)
Steps: Introduction of the propan-1-amine chain at the 4-position of the indole ring
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The Fischer indole synthesis and subsequent functionalization steps are scaled up, and continuous flow reactors may be employed to enhance efficiency and control.
化学反応の分析
Types of Reactions
3-(1-Methyl-1H-indol-4-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups
Major Products
Oxidation: Formation of oxo derivatives
Reduction: Formation of reduced amine derivatives
Substitution: Formation of substituted indole derivatives
科学的研究の応用
3-(1-Methyl-1H-indol-4-yl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(1-Methyl-1H-indol-4-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(1H-Indol-3-yl)propan-1-amine: Similar structure but with a different substitution pattern on the indole ring.
1-(1H-Indol-3-yl)propan-2-amine: Another indole derivative with a different amine substitution.
Uniqueness
3-(1-Methyl-1H-indol-4-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C12H16N2 |
|---|---|
分子量 |
188.27 g/mol |
IUPAC名 |
3-(1-methylindol-4-yl)propan-1-amine |
InChI |
InChI=1S/C12H16N2/c1-14-9-7-11-10(5-3-8-13)4-2-6-12(11)14/h2,4,6-7,9H,3,5,8,13H2,1H3 |
InChIキー |
TZQPEEMMCZSXCI-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC2=C(C=CC=C21)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-chloro-5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13172590.png)

